Bicyclo[4.1.0]heptan-7-amine hydrochloride
Overview
Description
Bicyclo[4.1.0]heptan-7-amine hydrochloride is a chemical compound with the molecular formula C7H13N·HCl. It is a bicyclic amine, characterized by a seven-membered ring structure with an amine group attached. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Scientific Research Applications
Bicyclo[4.1.0]heptan-7-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[410]heptan-7-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions One common method is the reduction of bicyclo[41
Industrial Production Methods: Industrial production of Bicyclo[4.1.0]heptan-7-amine hydrochloride may involve large-scale reduction and amination processes, often utilizing catalytic hydrogenation techniques to ensure high yield and purity. The final product is then purified through crystallization or distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted bicyclo[4.1.0]heptane derivatives.
Comparison with Similar Compounds
- Bicyclo[4.1.0]heptan-7-one
- Bicyclo[4.1.0]heptane
- Bicyclo[4.1.0]heptan-7-ol
Comparison: Bicyclo[4.1.0]heptan-7-amine hydrochloride is unique due to the presence of the amine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The amine group allows for a wider range of chemical modifications and interactions, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
bicyclo[4.1.0]heptan-7-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-7-5-3-1-2-4-6(5)7;/h5-7H,1-4,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFFJAHGRGPJSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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